

Spectroscopic Profile of 4-Bromobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonamide

Cat. No.: B1198654

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromobenzenesulfonamide**, a key intermediate in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Chemical Structure and Properties

- IUPAC Name: **4-Bromobenzenesulfonamide**
- Molecular Formula: $C_6H_6BrNO_2S$
- Molecular Weight: 236.09 g/mol
- CAS Number: 701-34-8
- Melting Point: 163-167 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-bromobenzenesulfonamide** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.7-7.8	Doublet (AA'BB')	2H	Ar-H (ortho to SO_2NH_2)
~ 7.6-7.7	Doublet (AA'BB')	2H	Ar-H (ortho to Br)
Variable (broad)	Singlet	2H	SO_2NH_2

Note: The aromatic protons of **4-bromobenzenesulfonamide** form a complex AA'BB' spin system. The predicted chemical shifts are approximate, and the actual spectrum will show two doublets with ortho coupling constants (typically 7-9 Hz). The chemical shift of the sulfonamide protons is highly dependent on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
132.50	C-Br
131.86	Ar-CH
131.70	Ar-CH
127.03	C-S

Note: The above data is based on a predicted spectrum in D_2O at 200 MHz.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Strong, Sharp (two bands)	N-H stretching (sulfonamide)
3100-3000	Medium	Aromatic C-H stretching
1575-1565	Medium	C=C aromatic ring stretching
1340-1315	Strong	Asymmetric SO ₂ stretching
1170-1150	Strong	Symmetric SO ₂ stretching
1090-1080	Medium	C-S stretching
830-810	Strong	p-disubstituted C-H out-of-plane bending
700-600	Medium	C-Br stretching

Note: The presence of two sharp N-H stretching bands is characteristic of a primary sulfonamide. The strong absorptions for the SO₂ group are also key diagnostic peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
235/237	Moderate	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
171/173	Moderate	[M - SO ₂] ⁺
155/157	High	[M - SO ₂ NH ₂] ⁺ (Bromophenyl cation)
76	Moderate	[C ₆ H ₄] ⁺

Note: The mass spectrum of **4-bromobenzenesulfonamide** exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂).^[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-bromobenzenesulfonamide**.

NMR Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobenzenesulfonamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6). The choice of solvent will affect the chemical shift of the labile sulfonamide protons.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum should be collected prior to sample analysis.

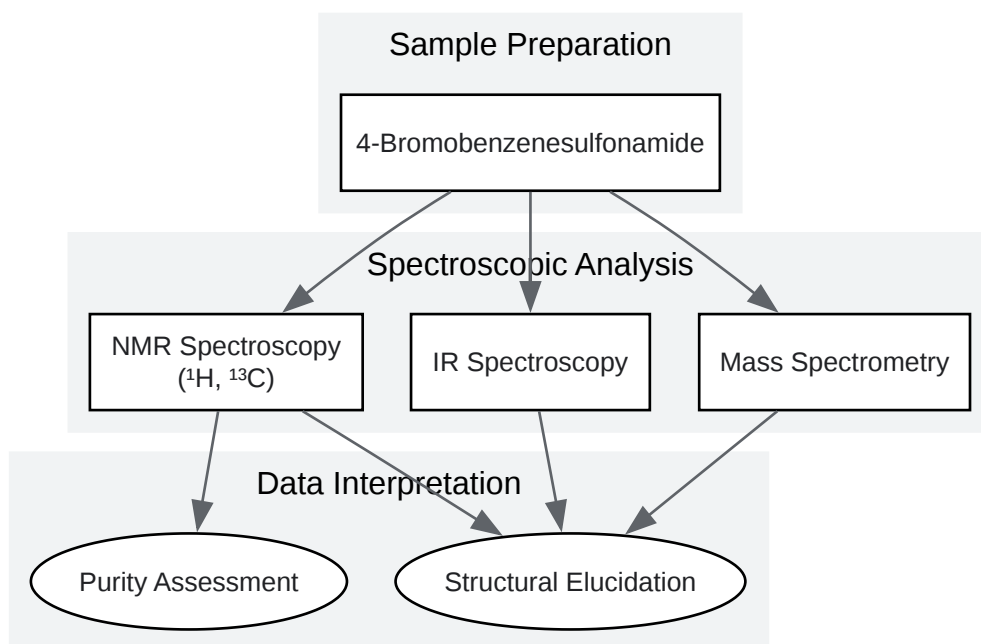
Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Preparation:
 - EI-MS: Introduce a small amount of the solid sample via a direct insertion probe.
 - ESI-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
 - For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Relationships

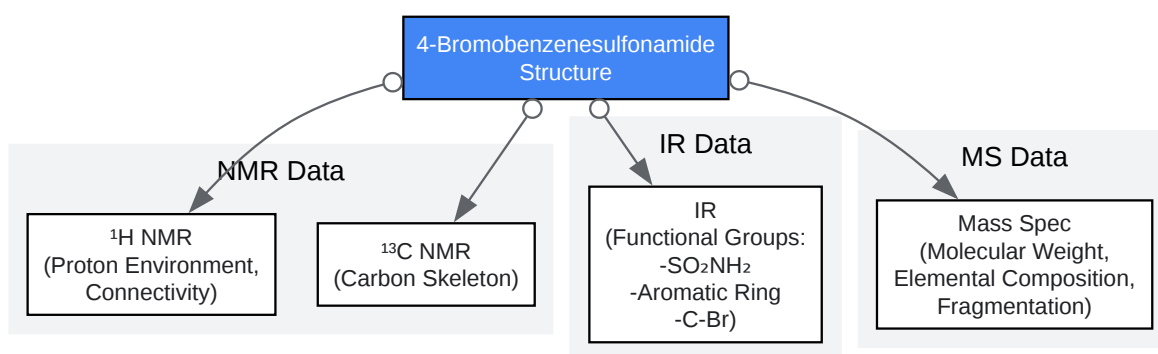
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like **4-bromobenzenesulfonamide** and the relationship between the different

spectroscopic techniques in structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **4-bromobenzenesulfonamide**.



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Caption: Interrelationship of spectroscopic data for structural elucidation.

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References

- 1. benchchem.com [benchchem.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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